m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)-

説明

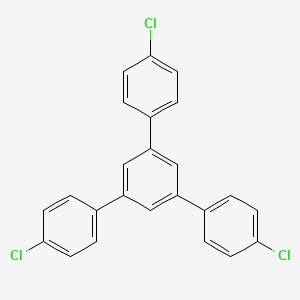

The compound m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- (CAS: 6326-61-0) is a chlorinated aromatic hydrocarbon with the molecular formula C₂₄H₁₅Cl₃ and an average molecular mass of 409.734 g/mol . It is structurally characterized by a central benzene ring flanked by three substituted phenyl groups. Two chlorine atoms occupy the 4 and 4'' positions, while the 5' position features a p-chlorophenyl substituent. Its systematic IUPAC name is 1,3,5-tris(4-chlorophenyl)benzene, and it is commonly used in materials science and synthetic chemistry due to its rigid, planar structure and halogenated reactivity .

特性

CAS番号 |

6326-61-0 |

|---|---|

分子式 |

C24H15Cl3 |

分子量 |

409.7 g/mol |

IUPAC名 |

1,3,5-tris(4-chlorophenyl)benzene |

InChI |

InChI=1S/C24H15Cl3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H |

InChIキー |

BAJUYIOFBOPJCJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Cyclocondensation Reaction: One of the methods to synthesize m-terphenyl derivatives involves the cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).

Grignard Reaction: Another method involves the addition of a Grignard reagent to 1,3-cyclohexanedione, followed by various coupling reactions to introduce the chlorophenyl groups.

Industrial Production Methods: Industrial production methods for m-terphenyl derivatives often involve large-scale cyclocondensation reactions or transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling .

化学反応の分析

Types of Reactions:

Substitution Reactions: m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- can undergo electrophilic aromatic substitution reactions due to the presence of multiple aromatic rings.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

Substitution Products: Depending on the substituents introduced, various chlorinated or nitrated derivatives of m-terphenyl can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.

Reduction Products: Reduction typically results in the formation of partially or fully hydrogenated derivatives.

科学的研究の応用

Industrial Applications

1. Intermediate in Dye Production

m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- serves as an intermediate in the synthesis of dyes used in textiles and clothing fabrics. Its structural properties allow it to form stable dye compounds that exhibit vibrant colors and durability in various applications such as carpets, curtains, and textile toys .

2. Use in Organic Synthesis

This compound is utilized in organic synthesis as a building block for more complex organic molecules. Its chlorinated structure provides reactivity that is beneficial in creating new compounds for pharmaceuticals and agrochemicals.

Scientific Research Applications

1. Anticancer Research

Research has indicated that m-Terphenyl derivatives possess cytotoxic properties against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| HeLa (Cervical) | 8.0 |

These findings suggest that m-Terphenyl derivatives could be explored further for their therapeutic potential against cancer .

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, indicating its potential use as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 10.0 |

This data highlights the compound's potential application in developing new antimicrobial therapies .

Case Studies and Findings

Case Study 1: Anticancer Activity Assessment

In a study focusing on the anticancer effects of m-Terphenyl derivatives, researchers observed significant inhibition of cell proliferation in human cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies.

Case Study 2: Synthesis of Novel Dyes

A recent project involved synthesizing novel dyes using m-Terphenyl as an intermediate. The resulting dyes exhibited excellent colorfastness and stability under various environmental conditions, demonstrating the compound's utility in the dye industry .

作用機序

The mechanism of action of m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- largely depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The aromatic rings provide a rigid framework that can stabilize the metal center through π-π interactions and coordination bonds .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and analogous terphenyl derivatives:

Key Comparative Analysis

Chlorinated vs. Fluorinated Terphenyls

- Chlorinated Target Compound : The chlorine substituents enhance lipophilicity and electron-withdrawing effects , making it suitable for applications requiring stable aromatic frameworks (e.g., liquid crystals or polymer additives) .

- Fluorinated Analogues : Derivatives like (E)-1-(4,4′′-difluoro-5′-methoxy-terphenyl-4′-yl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one exhibit reduced steric bulk compared to chlorine, improving bioavailability in pharmacological contexts. Fluorine’s electronegativity also enhances metabolic stability, as seen in anti-inflammatory and anticancer studies .

Chlorinated vs. Ethynyl-Substituted Terphenyls

- Ethynyl Derivatives: Compounds such as 4,4''-Diethynyl-5'-(4-ethynylphenyl)-terphenyl (CAS: 71866-86-9) feature terminal alkynes, enabling participation in Sonogashira coupling reactions. This reactivity is absent in the chlorinated target compound, which instead undergoes nucleophilic aromatic substitution or Ullmann-type couplings .

Chlorinated vs. Iodinated Terphenyls

- Iodinated Derivatives: Compounds like 4,4''-Diiodo-5'-(4-iodophenyl)-terphenyl (CAS: 52914-23-5) have significantly higher molecular masses (~648 g/mol) due to iodine’s atomic weight. These derivatives are used in heavy-atom effect applications (e.g., X-ray crystallography) or as precursors in organometallic synthesis .

Pharmacological Relevance

Fluorinated and methoxy-substituted terphenyls demonstrate notable bioactivity. For example, (E)-3-(2-chlorophenyl)-1-(4,4′′-difluoro-5′-methoxy-terphenyl-4′-yl)prop-2-en-1-one has been studied for its chalcone-based anticancer activity, leveraging fluorine’s metabolic resistance and chlorine’s lipophilicity . In contrast, the target chlorinated terphenyl lacks direct pharmacological data but is hypothesized to serve as a scaffold for drug delivery systems due to its stability .

生物活性

m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- is a synthetic compound belonging to the terphenyl family, characterized by its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a terphenyl backbone with two chlorine substituents and a para-chlorophenyl group. This structural configuration may influence its interaction with biological targets, enhancing its therapeutic potential.

Anticancer Properties

Research has indicated that terphenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives of terphenyls can inhibit the growth of human epidermoid carcinoma KB cells with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Terphenyl Derivatives

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- | KB Cells | 8.5 |

| Prenylterphenyllin A | HL-60 | 1.53 |

| 4″-dehydro-3-hydroxyterphenyllin | P-388 | 2.70 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Various studies have reported that terphenyls derived from marine organisms possess antibacterial and antifungal activities. For example, certain terphenyl metabolites isolated from Aspergillus candidus have shown inhibitory effects against Bacillus subtilis and other pathogenic bacteria .

Antioxidant Activity

Antioxidant properties are another significant aspect of terphenyl compounds. The presence of hydroxyl groups in related compounds has been linked to their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems . This activity is crucial for preventing cellular damage associated with various diseases.

The biological activities of m-terphenyl compounds are often attributed to their ability to interact with specific molecular targets:

- Cytotoxic Mechanism : The cytotoxic effects are primarily mediated through apoptosis induction pathways, where these compounds can disrupt mitochondrial function and activate caspases .

- Antimicrobial Mechanism : The antimicrobial action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways within the pathogens .

- Antioxidant Mechanism : Antioxidant activity is typically facilitated by the donation of hydrogen atoms from hydroxyl groups to neutralize free radicals .

Case Study 1: Cytotoxicity Against Cancer Cells

A study conducted on various terphenyl derivatives revealed that m-terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- exhibited notable cytotoxicity against several cancer cell lines, including A-549 (lung cancer) and HL-60 (leukemia). The IC50 values for these cell lines were significantly lower than those for common chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, the antimicrobial efficacy of m-terphenyl was assessed against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition, suggesting potential applications in developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for m-Terphenyl derivatives with multiple chloro substituents?

The compound is synthesized via Friedel-Crafts acylation , where benzene reacts with dichloride (C₆H₅Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Subsequent steps introduce substituents at the meta position. Optimization of reaction conditions (catalyst loading, temperature, and stoichiometry) is critical to improve yields and purity .

Q. What safety precautions are critical when handling chloro-substituted m-Terphenyl compounds?

Key precautions include:

- Using gloves, goggles, and respiratory protection to avoid skin/eye contact and inhalation of dust.

- Working in well-ventilated areas or fume hoods to minimize exposure.

- Storing compounds in sealed containers away from moisture and incompatible reagents (e.g., strong oxidizers) .

Q. Which spectroscopic methods are optimal for confirming the structure of 4,4''-dichloro-5'-(p-chlorophenyl)-m-Terphenyl?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions.

- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and isotopic patterns of chlorine atoms.

- Reference standards (e.g., chlorinated biphenyls) can aid in comparative analysis .

Advanced Research Questions

Q. How do chloro substituent positions influence the biological activity of m-Terphenyl derivatives in STAT protein inhibition studies?

Substituent positions significantly affect selectivity. For example, 4,4''-dichloro substitution in m-terphenyl derivatives reduces selectivity between STAT5a and STAT5b, while unsubstituted or methoxy-substituted analogs retain or enhance specificity. Activity is phosphorylation-dependent, requiring careful validation using phosphorylated vs. non-phosphorylated assays .

Q. What strategies resolve contradictory data in solubility measurements of highly chlorinated m-Terphenyls?

- Use controlled solvent systems (e.g., DMSO, THF) with standardized temperature and agitation.

- Validate results with HPLC-UV/GC-MS against certified reference materials (e.g., chlorobiphenyl solutions) to ensure accuracy.

- Address batch-to-batch variability by characterizing purity via elemental analysis .

Q. How can reaction conditions be optimized for introducing p-chlorophenyl groups at the 5' position of m-Terphenyl?

- Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity.

- Temperature modulation : Lower temperatures may reduce side reactions (e.g., polysubstitution).

- Protecting groups : Temporarily block reactive sites to direct substitution to the 5' position .

Q. How should researchers address discrepancies in biological assay results for chloro-substituted m-Terphenyls?

- Confirm compound stability under assay conditions using LC-MS to detect degradation products.

- Validate target engagement with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Replicate experiments across multiple cell lines to rule out cell-specific artifacts .

Methodological Considerations

- Data Contradictions : Cross-validate analytical results using orthogonal techniques (e.g., NMR + X-ray crystallography) to resolve structural ambiguities.

- Environmental Impact : While not directly studied for this compound, analogous chlorinated aromatics (e.g., DDT derivatives) require biodegradation assays to assess persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。